2(1H)-Pyridinone, 4-(1H-benzimidazol-2-ylthio)-5-methyl-3-nitro-
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Overview
Description
2(1H)-Pyridinone, 4-(1H-benzimidazol-2-ylthio)-5-methyl-3-nitro- is a complex organic compound that features a pyridinone core substituted with a benzimidazolylthio group, a methyl group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 4-(1H-benzimidazol-2-ylthio)-5-methyl-3-nitro- typically involves multiple steps. One common method starts with the preparation of the benzimidazole derivative. For instance, 1,3-dihydro-2H-1,3-benzimidazole-2-thione can be reacted with 4-fluorobenzaldehyde in dimethyl sulfoxide (DMSO) to yield 4-(1H-benzimidazol-2-ylthio)benzaldehyde . This intermediate can then be further reacted with other reagents to introduce the pyridinone and nitro groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Pyridinone, 4-(1H-benzimidazol-2-ylthio)-5-methyl-3-nitro- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be reduced to remove the nitro group or to modify the benzimidazole ring.
Substitution: The benzimidazolylthio group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, DMSO, and acetonitrile are frequently used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the benzimidazole ring.
Scientific Research Applications
2(1H)-Pyridinone, 4-(1H-benzimidazol-2-ylthio)-5-methyl-3-nitro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2(1H)-Pyridinone, 4-(1H-benzimidazol-2-ylthio)-5-methyl-3-nitro- involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2(1H)-Pyridinone, 4-(1H-benzimidazol-2-ylthio)-5-methyl-3-nitro- is unique due to its combination of a pyridinone core with a benzimidazolylthio group and a nitro group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds. For example, the presence of the nitro group can enhance its reactivity and potential as a pharmacophore.
Properties
CAS No. |
172469-85-1 |
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Molecular Formula |
C13H10N4O3S |
Molecular Weight |
302.31 g/mol |
IUPAC Name |
4-(1H-benzimidazol-2-ylsulfanyl)-5-methyl-3-nitro-1H-pyridin-2-one |
InChI |
InChI=1S/C13H10N4O3S/c1-7-6-14-12(18)10(17(19)20)11(7)21-13-15-8-4-2-3-5-9(8)16-13/h2-6H,1H3,(H,14,18)(H,15,16) |
InChI Key |
PLMDZCGWTYVBAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC(=O)C(=C1SC2=NC3=CC=CC=C3N2)[N+](=O)[O-] |
Origin of Product |
United States |
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